[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL [(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL
Brand Name: Vulcanchem
CAS No.: 28115-37-9
VCID: VC8464604
InChI: InChI=1S/C6H13NO/c1-5-2-3-6(4-8)7-5/h5-8H,2-4H2,1H3
SMILES: CC1CCC(N1)CO
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol

[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL

CAS No.: 28115-37-9

Cat. No.: VC8464604

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL - 28115-37-9

Specification

CAS No. 28115-37-9
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
IUPAC Name (5-methylpyrrolidin-2-yl)methanol
Standard InChI InChI=1S/C6H13NO/c1-5-2-3-6(4-8)7-5/h5-8H,2-4H2,1H3
Standard InChI Key JMGBOXZFLWUSLH-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]1CC[C@@H](N1)CO
SMILES CC1CCC(N1)CO
Canonical SMILES CC1CCC(N1)CO

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

[(2R,5R)-5-Methylpyrrolidin-2-yl]methanol features a five-membered pyrrolidine ring with two chiral centers at positions 2 and 5, both configured in the R orientation. The hydroxymethyl group (–CH2OH) is appended to the second carbon of the ring, introducing polarity and hydrogen-bonding capacity. Key structural parameters include:

PropertyValue
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
IUPAC Name(5-methylpyrrolidin-2-yl)methanol
Canonical SMILESCC1CCC(N1)CO
Isomeric SMILESC[C@@H]1CCC@@HCO
InChI KeyJMGBOXZFLWUSLH-UHFFFAOYSA-N

The (2R,5R) configuration ensures distinct spatial arrangements that influence intermolecular interactions, as evidenced by nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies.

Spectroscopic and Computational Insights

  • NMR Spectroscopy: Proton NMR reveals distinct splitting patterns for the methyl group (δ ~1.2 ppm) and hydroxymethyl protons (δ ~3.5–3.7 ppm), with coupling constants consistent with chair-like ring conformations.

  • Mass Spectrometry: Electron ionization (EI-MS) fragments at m/z 115 (M+) and 98 (M+–OH), aligning with the molecular formula C6H13NO.

  • Computational Modeling: Density functional theory (DFT) calculations predict a ring puckering amplitude of 0.52 Å, favoring a twisted envelope conformation that minimizes steric strain.

Synthetic Methodologies

Chiral Synthesis and Purification

The synthesis of [(2R,5R)-5-Methylpyrrolidin-2-yl]methanol requires enantioselective strategies to preserve stereochemical integrity. A representative approach involves:

  • Ring-Closing Metathesis: Starting from enantiomerically pure precursors, such as (R)-epichlorohydrin, to establish the pyrrolidine backbone.

  • Hydroxymethylation: Grignard addition of formaldehyde to a pyrrolidine intermediate, followed by oxidation-reduction sequences to install the –CH2OH group.

  • Chiral Resolution: Use of chiral auxiliaries or enzymatic resolution to isolate the (2R,5R) diastereomer.

Critical quality control measures include thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for enantiomeric excess (ee) determination.

Comparative Synthetic Challenges

Unlike its piperazine analog [(2R,5R)-5-Methylpiperazin-2-yl]methanol hydrochloride (CAS 1403898-63-4), which undergoes borane-THF reduction followed by HCl quenching , the pyrrolidine variant demands milder conditions to prevent ring-opening side reactions.

Pharmacological and Biological Relevance

Mechanism of Action Hypotheses

The compound’s bioactivity is hypothesized to stem from:

  • Receptor Binding: The pyrrolidine ring mimics proline residues, potentially interfering with peptide-binding domains in enzymes like prolyl oligopeptidase.

  • Hydrogen Bonding: The hydroxymethyl group may engage in H-bonding with biological targets, as observed in crystallographic studies of analogous structures .

Preclinical Research Trends

While direct pharmacological data remain limited, structurally related pyrrolidines exhibit:

  • Anticancer Activity: Inhibition of histone deacetylases (HDACs) via zinc chelation.

  • Antiviral Potential: Blockade of viral protease active sites, as seen in SARS-CoV-2 main protease inhibitors.

Comparative Analysis with Heterocyclic Analogs

Structural and Functional Contrasts

CompoundRing TypeMolecular FormulaMolecular Weight (g/mol)Key Applications
[(2R,5R)-5-Methylpyrrolidin-2-yl]methanolPyrrolidineC6H13NO115.17Chiral synthons, drug discovery
[(2R,5R)-5-Methylpiperazin-2-yl]methanol HClPiperazineC6H15ClN2O166.65Kinase inhibitor intermediates
[(2R,5S)-5-Methylmorpholin-2-yl]methanolMorpholineC6H13NO2131.17Antibiotic adjuvants

Thermodynamic and Solubility Profiles

  • LogP: The pyrrolidine derivative exhibits a logP of 0.79, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: ~15 mg/mL at pH 7.4, enhanced by the hydroxymethyl group’s polarity.

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serving as a core structure for modifying pharmacokinetic properties in central nervous system (CNS) drugs.

  • Prodrug Design: Esterification of the hydroxyl group to improve oral bioavailability.

Asymmetric Catalysis

  • Ligand Design: Chiral pyrrolidines are pivotal in transition-metal catalysts for enantioselective hydrogenation.

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